tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate
Description
tert-Butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate (C₁₀H₁₆F₂N₄O₂, MW 262.26) is a carbamate derivative featuring a cyclobutane core substituted with an azidomethyl group and two fluorine atoms at the 3,3-positions. The tert-butyl carbamate group serves as a protective moiety for amines, while the azide functionality enables applications in click chemistry and bioorthogonal reactions . Its structural uniqueness lies in the combination of a strained cyclobutane ring, electron-withdrawing fluorine atoms, and the reactive azide group, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-8(2,3)18-7(17)15-9(6-14-16-13)4-10(11,12)5-9/h4-6H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIUUDKJQQANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate typically involves multiple steps:
Formation of the difluorocyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors and fluorinating agents.
Introduction of the azidomethyl group: This step often involves nucleophilic substitution reactions where an azide source reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the tert-butyl carbamate protecting group: This is usually done by reacting the amine group on the cyclobutyl ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azidomethyl group can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized cyclobutyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in click chemistry for the formation of triazoles.
Biology:
- Potential use in the development of bioorthogonal labeling techniques.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug that releases active amines upon reduction.
- Explored for its use in targeted drug delivery systems.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate involves its ability to undergo chemical transformations that release active intermediates. For example, the reduction of the azide group to an amine can lead to the formation of biologically active compounds. The difluorocyclobutyl ring can also interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Cyclopropane-Based Analog: tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate
- Structure : Cyclopropane ring substituted with a 3-fluorophenyl group.
- Formula: C₁₄H₁₈FNO₂, MW 251.3 .
- Key Differences :
- Ring Strain : Cyclopropane (higher strain) vs. cyclobutane (moderate strain).
- Substituents : Fluorophenyl (aromatic, π-π interactions) vs. azidomethyl and difluoro (aliphatic, reactive azide).
- Applications : Likely used in aryl-containing drug candidates, whereas the azidomethyl derivative is suited for conjugation reactions.
Cyclohexane-Based Analog: tert-Butyl N-(3-fluorocyclohexyl)carbamate
- Structure : Cyclohexane ring with a single fluorine substituent.
- Formula: C₁₁H₂₀FNO₂, MW 213.28 .
- Key Differences :
- Ring Flexibility : Cyclohexane (chair conformations, lower reactivity) vs. cyclobutane (rigid, planar).
- Polarity : Fluorine in cyclohexane increases hydrophobicity, while the azidomethyl group in the target compound enhances reactivity.
Aminomethyl-Substituted Cyclobutane: tert-Butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate
- Structure: Cyclobutane with aminomethyl and fluorine substituents.
- Formula : C₁₀H₁₈FN₃O₂, MW 231.27 .
- Key Differences :
- Functional Group : Amine (nucleophilic, prone to oxidation) vs. azide (electrophilic, click chemistry utility).
- Stability : Azides may pose explosion risks under certain conditions, whereas amines require protection from oxidation.
Hydroxymethyl-Substituted Cyclobutane: tert-Butyl N-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]carbamate
- Structure : Cyclobutane with hydroxymethyl and dimethyl groups.
- Formula: C₁₂H₂₃NO₃, MW 229.3 .
- Key Differences: Polarity: Hydroxyl group increases solubility in polar solvents compared to the azide.
Comparative Data Table
Biological Activity
Tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H20F2N4O2
- CAS Number : 1638759-66-6
- Molecular Weight : 250.29 g/mol
The compound contains an azide group, which is known for its reactivity and potential applications in bioorthogonal chemistry. The presence of difluorocyclobutyl moiety enhances lipophilicity, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that azide-containing compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting specific enzymes.
- Antitumor Potential : The difluorocyclobutyl structure may interact with cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells.
- Bioorthogonal Chemistry : The azide group allows for click chemistry applications, facilitating the labeling of biomolecules and drug delivery systems.
Research Findings
Recent studies have investigated the compound's effects on various biological systems:
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, a study showed a significant reduction in cell viability in breast cancer cells at concentrations above 10 µM.
- Mechanistic Insights : Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various azide derivatives against Escherichia coli and Staphylococcus aureus. This compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating moderate antimicrobial activity.
Case Study 2: Antitumor Effects
In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in early apoptotic cells after 24 hours of treatment.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H20F2N4O2 |
| CAS Number | 1638759-66-6 |
| Molecular Weight | 250.29 g/mol |
| Antimicrobial MIC | 50 µg/mL |
| Antitumor IC50 | 10 µM (in MCF-7 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
